molecular formula C21H22N2O5S2 B2850870 3-(4-methoxy-N-methylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide CAS No. 1116082-60-0

3-(4-methoxy-N-methylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide

Cat. No.: B2850870
CAS No.: 1116082-60-0
M. Wt: 446.54
InChI Key: RPKWPHRBKQDJAJ-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring:

  • A sulfonamido group at position 3 of the thiophene ring, substituted with a 4-methoxy-N-methylphenyl moiety.
  • A 3-methoxybenzyl group attached to the carboxamide nitrogen at position 2.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-23(30(25,26)18-9-7-16(27-2)8-10-18)19-11-12-29-20(19)21(24)22-14-15-5-4-6-17(13-15)28-3/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKWPHRBKQDJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxy-N-methylphenylsulfonamido)-N-(3-methoxybenzyl)thiophene-2-carboxamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C21H22N2O5SC_{21}H_{22}N_2O_5S, with a molecular weight of approximately 422.48 g/mol. Its structure includes a thiophene ring, methoxy groups, and a sulfonamide moiety, which contribute to its biological properties.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxamide exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed an inhibition rate of 83.3% against Staphylococcus aureus and 86.9% against Pseudomonas aeruginosa when compared to ampicillin . The mechanism of action is believed to involve the inhibition of bacterial enzymes through the formation of hydrogen bonds with active sites on these enzymes .

BacteriaInhibition Rate (%)
Staphylococcus aureus83.3
Bacillus subtilis82.6
Escherichia coli64.0
Pseudomonas aeruginosa86.9

2. Antioxidant Activity

The antioxidant properties of the compound were evaluated using the ABTS method, where it exhibited significant inhibition activity—62.0% compared to ascorbic acid . This suggests that the compound may scavenge free radicals, thereby potentially reducing oxidative stress.

3. Anticancer Potential

In preliminary investigations, derivatives similar to thiophene-2-carboxamide were assessed for their growth inhibition properties on cancer cell lines. Some compounds demonstrated selective toxicity towards tumorigenic cells while sparing healthy cells at concentrations as low as 10 µM . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and various target proteins. Compounds similar to this compound showed high binding affinities with proteins involved in bacterial resistance mechanisms . This information is vital for optimizing the compound's structure for enhanced efficacy.

Case Studies

A case study involving a series of synthesized thiophene derivatives highlighted their potential as effective antibacterial agents against resistant strains of bacteria. The study involved testing these compounds against ESBL-producing E. coli, revealing promising results that warrant further investigation into their clinical applicability .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with thiophene moieties exhibit anticancer properties. Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and prostate cancers .
  • Antimicrobial Properties :
    • The sulfonamide group is known for its antimicrobial activity. This compound may potentially serve as a lead structure for developing new antibiotics, especially against resistant strains of bacteria. Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Compounds containing sulfonamide groups have been investigated for their anti-inflammatory properties. This compound could be a candidate for treating inflammatory diseases due to its potential to inhibit pro-inflammatory cytokines .

Biochemical Research Applications

  • Enzyme Inhibition :
    • The structural features of this compound allow it to interact with various enzymes, potentially serving as an inhibitor. Research into enzyme kinetics has shown promise in using such compounds to modulate enzyme activity, which is crucial in metabolic pathways .
  • Drug Delivery Systems :
    • The ability to modify the solubility and permeability of thiophene derivatives makes them suitable for use in drug delivery systems. This compound can be integrated into nanoparticles or liposomes to enhance the bioavailability of poorly soluble drugs .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of thiophene derivatives on cancer cell lines. The results indicated that the introduction of a sulfonamide group significantly enhanced the cytotoxicity against MCF-7 (breast cancer) cells, suggesting that modifications to the thiophene ring can yield potent anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study, various thiophene-based compounds were tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with similar structures exhibited notable antibacterial activity, paving the way for further exploration of this compound's potential as an antibiotic.

Comparison with Similar Compounds

M8-B Hydrochloride (N-(2-Aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride)

  • Structural Differences: Replaces the sulfonamido group with a benzyloxy-methoxybenzyl side chain. Contains an aminoethyl group instead of a 4-methoxy-N-methylphenylsulfonamido moiety.
  • Functional Impact: Acts as a TRPM8 ion channel antagonist, demonstrating extracellular binding for neuroinflammatory modulation .
  • Synthesis : Prepared via condensation of 5-nitrothiophene-2-carboxylic acid with substituted amines, followed by purification via silica chromatography .

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide

  • Structural Differences :
    • Substitutes methoxy groups with chlorine atoms on both aromatic rings.
    • Features a methanesulfonyl group instead of a sulfonamido.
  • The methanesulfonyl group may confer resistance to enzymatic degradation compared to sulfonamido derivatives .
  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ (MW: 426.34) .

N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

  • Structural Differences :
    • Replaces methoxy with ethoxy on the phenyl ring.
    • Includes a chlorophenethyl group instead of 3-methoxybenzyl.
  • Functional Impact :
    • Ethoxy groups may extend metabolic half-life due to slower oxidative metabolism compared to methoxy.
    • The chlorophenethyl chain could enhance binding to hydrophobic pockets in target proteins .
  • Synthesis : Achieved via coupling of thiophene-2-carboxylic acid with substituted sulfamoyl chlorides under basic conditions .

N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (Compound 54)

  • Structural Differences :
    • Introduces a piperidinyloxyphenyl group at position 5 of the thiophene ring.
    • Lacks sulfonamido functionality.
  • Demonstrated activity in hepatocellular carcinoma models, highlighting structural versatility for diverse therapeutic applications .
  • Molecular Formula : C₂₂H₂₂ClN₂O₂S (MW: 425.94) .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Biological Target/Activity Reference
Target Compound 4-Methoxy-N-methylphenylsulfonamido, 3-methoxybenzyl C₂₁H₂₁N₂O₅S₂ Not explicitly reported
M8-B Hydrochloride Benzyloxy-3-methoxybenzyl, aminoethyl C₂₂H₂₆ClN₃O₃S TRPM8 antagonist
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Chlorophenyl, methanesulfonyl C₁₈H₁₃Cl₂NO₃S₂ Not explicitly reported
Compound 54 (Piperidinyloxy derivative) Piperidin-4-yloxy, 4-chlorophenyl C₂₂H₂₂ClN₂O₂S Hepatocellular carcinoma screening

Discussion of Comparative Findings

  • Metabolic Stability : Sulfonamido groups generally resist hydrolysis better than esters or amides, suggesting improved pharmacokinetics relative to compounds with acryloylphenyl groups (e.g., T-IV-B to T-IV-I) .
  • Target Specificity: The absence of a piperidinyloxy or aminoethyl group in the target compound may limit CNS activity compared to M8-B or Compound 54 but could favor peripheral targets .

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